molecular formula C12H12N2O B15069576 (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one

Cat. No.: B15069576
M. Wt: 200.24 g/mol
InChI Key: UHQYNMNTEPTGGS-NSCUHMNNSA-N
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Description

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one typically involves the reaction of quinazolin-4(1H)-one with but-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The but-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can have distinct biological and chemical properties.

Scientific Research Applications

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(1H)-one: The parent compound with a similar core structure.

    1-(But-2-en-1-yl)quinazolin-4(1H)-one: The non-E isomer with different spatial arrangement.

    Other Quinazolinone Derivatives: Compounds with different substituents on the quinazolinone core.

Uniqueness

(E)-1-(But-2-en-1-yl)quinazolin-4(1H)-one is unique due to its specific structural configuration, which can impart distinct chemical and biological properties. Its E-configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

1-[(E)-but-2-enyl]quinazolin-4-one

InChI

InChI=1S/C12H12N2O/c1-2-3-8-14-9-13-12(15)10-6-4-5-7-11(10)14/h2-7,9H,8H2,1H3/b3-2+

InChI Key

UHQYNMNTEPTGGS-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CN1C=NC(=O)C2=CC=CC=C21

Canonical SMILES

CC=CCN1C=NC(=O)C2=CC=CC=C21

Origin of Product

United States

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